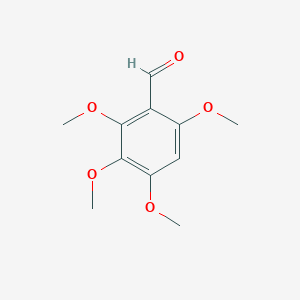

2,3,4,6-Tetramethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetramethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOFNAZOCNBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 2,3,4,6 Tetramethoxybenzaldehyde in Contemporary Chemical Research

Context within Aromatic Aldehydes and Polymethoxybenzene Derivatives

2,3,4,6-Tetramethoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of organic compounds characterized by a formyl group (-CHO) attached to a benzene (B151609) ring that is also substituted with multiple methoxy (B1213986) groups (-OCH3). Aromatic aldehydes are fundamental building blocks in organic synthesis, valued for their reactivity and versatility in forming new carbon-carbon and carbon-heteroatom bonds. The presence of methoxy groups on the benzene ring significantly influences the chemical properties of the aldehyde.

The methoxy groups in this compound are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions. However, the specific substitution pattern of the methoxy groups creates a unique electronic and steric environment that can direct the outcome of chemical reactions. For instance, the positions of the methoxy groups can influence the regioselectivity of further functionalization of the aromatic ring.

As a polymethoxybenzene derivative, this compound is part of a larger family of compounds that are widespread in nature and have been the subject of extensive chemical research. Polymethoxybenzenes are known for their diverse biological activities and their role as precursors in the synthesis of various natural products and pharmaceuticals. The specific arrangement of methoxy groups in this compound makes it a valuable intermediate for accessing complex molecular architectures.

The table below provides a comparison of this compound with other related trimethoxybenzaldehyde isomers, highlighting their distinct physical properties which arise from the different substitution patterns of the methoxy groups.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3,4-Trimethoxybenzaldehyde (B140358) | C10H12O4 | 196.20 | 38-40 |

| 2,4,5-Trimethoxybenzaldehyde (B179766) | C10H12O4 | 196.20 | 114-116 |

| 2,4,6-Trimethoxybenzaldehyde (B41885) | C10H12O4 | 196.20 | 118-120 |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | C10H12O4 | 196.20 | 73-75 |

| This compound | C11H14O5 | 226.23 | 68-70 |

This table is populated with data from various chemical suppliers and literature sources.

Research Significance as a Synthetic Intermediate

The primary significance of this compound in contemporary chemical research lies in its role as a versatile synthetic intermediate. Its unique substitution pattern makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including natural products, pharmaceuticals, and materials with specific electronic or optical properties.

One of the key applications of this compound is in the construction of flavonoid and alkaloid skeletons. Flavonoids are a class of natural products with a wide range of biological activities, and the specific substitution pattern of this compound can be exploited to synthesize flavonoids with desired functionalities. Similarly, this compound serves as a building block for the synthesis of various alkaloids, a diverse group of naturally occurring compounds with significant pharmacological properties.

Furthermore, the aldehyde functional group of this compound allows for a wide range of chemical transformations. It can undergo condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to form alkenes. It can also be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to a variety of other functional groups. The reactivity of the aldehyde, combined with the directing effects of the methoxy groups, makes this compound a powerful tool for organic chemists.

A notable example of its utility is in the synthesis of coenzyme Q10, a vital component of the electron transport chain in cellular respiration. The synthesis of this complex molecule often involves intermediates derived from polymethoxybenzene precursors.

The table below summarizes some of the key reactions and transformations involving this compound, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents | Product Type | Significance |

| Aldol (B89426) Condensation | Ketones/Enolates | Chalcones | Precursors to flavonoids and other heterocyclic compounds. researchgate.net |

| Wittig Reaction | Phosphonium Ylides | Substituted Styrenes | Formation of carbon-carbon double bonds for the synthesis of various organic molecules. |

| Vilsmeier-Haack Reaction | POCl3, DMF | Formylated Products | Introduction of additional formyl groups onto the aromatic ring. tandfonline.com |

| Demethylation | Lewis Acids (e.g., AlCl3) | Hydroxylated Benzaldehydes | Selective removal of methoxy groups to introduce hydroxyl functionalities. acs.orgacs.org |

| Oxidation | Oxidizing Agents (e.g., KMnO4) | Benzoic Acids | Conversion of the aldehyde to a carboxylic acid for further derivatization. |

| Reduction | Reducing Agents (e.g., NaBH4) | Benzyl (B1604629) Alcohols | Conversion of the aldehyde to an alcohol for use in ether or ester synthesis. |

This table is a compilation of common organic reactions and does not represent a comprehensive list of all possible transformations.

Synthetic Strategies and Precursor Chemistry of 2,3,4,6 Tetramethoxybenzaldehyde

Established Synthetic Pathways to Polymethoxybenzaldehydes

The introduction of a formyl group onto a polymethoxylated benzene (B151609) ring is a key transformation in the synthesis of this class of compounds. Several classical and modern formylation methods have been adapted for these electron-rich aromatic systems.

O-Alkylation and Subsequent Formylation Routes

A common and effective strategy for the synthesis of polymethoxybenzaldehydes involves the initial preparation of a polymethoxybenzene precursor through O-alkylation of a corresponding polyphenol, followed by the introduction of the aldehyde functionality.

One of the most widely employed methods for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction . organic-chemistry.orgnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). organic-chemistry.orgjocpr.comtcichemicals.com The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich aromatic ring, leading to the formation of an iminium salt. Subsequent hydrolysis of this intermediate yields the desired aldehyde. numberanalytics.com

For instance, the synthesis of 2,3,4-trimethoxybenzaldehyde (B140358) can be achieved by the formylation of 1,2,3-trimethoxybenzene (B147658) using a Vilsmeier-Haack reagent. google.comgoogle.com The starting material, 1,2,3-trimethoxybenzene, is itself prepared via the O-alkylation (methylation) of pyrogallol. google.com This two-step sequence highlights the utility of the O-alkylation/formylation approach. The reaction conditions for the Vilsmeier-Haack formylation, such as temperature and the choice of solvent, can be optimized to achieve high yields. google.com

Another formylation technique applicable to polymethoxybenzenes is the Duff reaction , which typically involves the formylation of phenols using hexamethylenetetramine (HMTA). derpharmachemica.com While primarily used for phenols, modifications can allow for the formylation of phenol (B47542) ethers. The reaction is often carried out in an acidic medium, such as trifluoroacetic acid, and can be accelerated using microwave irradiation. derpharmachemica.com

The choice of formylation method often depends on the specific substitution pattern of the polymethoxybenzene and the desired regioselectivity. The Vilsmeier-Haack reaction is generally effective for highly activated aromatic rings. organic-chemistry.org

Table 1: Formylation of Polymethoxybenzenes

| Precursor | Formylation Reagent | Product | Reference |

|---|---|---|---|

| 1,2,3-Trimethoxybenzene | DMF/POCl₃ | 2,3,4-Trimethoxybenzaldehyde | google.com |

| Phenols | DMF/SOCl₂ | Formyl derivatives | jocpr.com |

| Hydroxyl Coumarins | HMTA/TFAA | Formyl Coumarins | derpharmachemica.com |

| 1,2,3-Trimethoxybenzene | DMF/POCl₃ | 2,3,4-Trimethoxybenzaldehyde | google.com |

Oxidation-Based Syntheses of Aromatic Aldehydes

An alternative approach to aromatic aldehydes involves the oxidation of a precursor molecule, typically a methyl or hydroxymethyl group attached to the aromatic ring.

A relevant transformation in this context is the Dakin reaction , which involves the oxidation of an ortho- or para-hydroxybenzaldehyde or acetophenone (B1666503) with hydrogen peroxide in the presence of a base to form a catechol or hydroquinone, respectively. While this reaction cleaves the aldehyde group, a related process can be used to introduce an oxygen atom that can be subsequently methylated. For example, 2,3,4-trimethoxybenzaldehyde can be converted to 2,3,4-trimethoxyphenol (B18163) via a Dakin reaction. researchgate.net This phenol can then be formylated in a subsequent step. researchgate.net

More direct oxidation methods can be employed to convert a methyl group on a polymethoxylated ring to an aldehyde. However, controlling the oxidation to stop at the aldehyde stage without further oxidation to the carboxylic acid can be challenging.

Targeted Synthesis Approaches for 2,3,4,6-Tetramethoxybenzaldehyde Precursors

The synthesis of this compound critically relies on the availability of its direct precursor, 1,2,3,5-tetramethoxybenzene (B1346135) . cymitquimica.com Several synthetic routes have been developed to access this key intermediate.

One approach starts from the commercially available 2,3,4-trimethoxybenzaldehyde. A Dakin reaction can be employed to introduce a hydroxyl group, yielding 2,3,4-trimethoxyphenol. researchgate.net Subsequent methylation of the phenolic hydroxyl group would lead to 1,2,3,4-tetramethoxybenzene. Formylation of this compound would then need to be selective for the desired position.

A practical, large-scale synthesis of a related compound, 1,2,3,4-tetramethoxybenzene, has been reported starting from 2,3,4-trimethoxybenzaldehyde. lookchem.com This process involves a Baeyer-Villiger oxidation, followed by methanolysis and methylation. lookchem.com

The Friedel-Crafts acylation of 1,2,3,5-tetramethoxybenzene has been studied, which provides a route to ketones that could potentially be converted to the aldehyde. worktribe.com For example, reaction with acetyl chloride and aluminum trichloride (B1173362) leads to the corresponding acetophenone. worktribe.com

The synthesis of the isomeric 2,3,4,5-tetramethoxytoluene, an important intermediate for Coenzyme Q10 synthesis, has also been extensively investigated. google.comsemanticscholar.orgchembk.com These syntheses often start from simpler trimethoxybenzene derivatives and involve steps like formylation, oxidation, and methylation. researchgate.netgoogle.com For instance, 3,4,5-trimethoxytoluene (B53474) can be formylated to introduce an aldehyde group, which is then subjected to oxidation and methylation to yield 2,3,4,5-tetramethoxytoluene. google.com

Table 2: Synthesis of Tetramethoxybenzene Precursors

| Starting Material | Key Reactions | Product | Reference |

|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | Dakin reaction, Methylation | 1,2,3,4-Tetramethoxybenzene | researchgate.net |

| 2,3,4-Trimethoxybenzaldehyde | Baeyer-Villiger oxidation, Methanolysis, Methylation | 1,2,3,4-Tetramethoxybenzene | lookchem.com |

| 3,4,5-Trimethoxytoluene | Formylation, Oxidation, Methylation | 2,3,4,5-Tetramethoxytoluene | google.com |

| Gallacetophenone | Methylation | 1,2,3,4-Tetramethoxybenzene |

Mechanistic Investigations and Transformational Pathways of 2,3,4,6 Tetramethoxybenzaldehyde

Reduction Reactions of the Aldehyde Moiety

The aldehyde group of 2,3,4,6-tetramethoxybenzaldehyde is susceptible to reduction to the corresponding alcohol, 2,3,4,6-tetramethoxybenzyl alcohol. The choice of reducing agent and reaction conditions can influence the selectivity of this transformation.

While the reduction of the simple aldehyde in this compound does not involve the creation of a new stereocenter at the benzylic position, stereoselectivity becomes crucial when the molecule is incorporated into more complex structures. For instance, in the total synthesis of cyclolignan natural products like (−)-podophyllotoxin, the stereoselective reduction of a ketone intermediate, derived in part from a related trimethoxybenzaldehyde, is a critical step to establish the correct stereochemistry of the final product. nih.gov

Regioselectivity in reduction reactions becomes pertinent when other reducible functional groups are present in the molecule. For example, in the synthesis of certain biologically active compounds, reductive metalation of a protected derivative of a similar compound, 3,4,5-trimethoxybenzaldehyde (B134019), demonstrated that the choice of reducing agent (e.g., Na vs. Li) and the presence of additives like 15-crown-5 (B104581) could direct the cleavage to either an aromatic C-O bond or a benzylic C-O bond with high regioselectivity. researchgate.net Furthermore, the reaction of this compound with aluminum chloride can lead to selective cleavage of the methoxy (B1213986) group at the 2-position and selective ether exchange at the 3-position, highlighting the potential for regioselective transformations on the aromatic ring itself. acs.orgacs.org

This compound and its closely related isomers are valuable building blocks in the total synthesis of complex natural products. For example, a concise synthesis of (±)-antroquinonol was achieved using 2,3,4-trimethoxyphenol (B18163), which can be prepared from the corresponding benzaldehyde (B42025), as a key starting material. rsc.org The synthesis involved a strategic Michael reaction with a dimethylcuprate reagent. rsc.org

In another example, the total synthesis of (−)-podophyllotoxin involved an aldol (B89426) reaction between a lactone and 3,4,5-trimethoxybenzaldehyde to form a key intermediate. nih.gov Subsequent transformations, including a stereoselective reduction, led to the final natural product. nih.gov These examples underscore the utility of polysubstituted benzaldehydes in providing the necessary carbon framework and oxygenation pattern for the efficient construction of intricate molecular architectures.

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound serves as an excellent electrophile for various carbon-carbon bond forming reactions, enabling the extension of its carbon skeleton and the synthesis of more complex molecules.

This compound can readily undergo condensation reactions with compounds containing an active methylene (B1212753) group, such as those flanked by two electron-withdrawing groups. A prominent example is the Knoevenagel condensation. researchgate.netthermofisher.com In this reaction, the aldehyde reacts with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst to form substituted alkenes. researchgate.netnih.gov The reactivity in these condensations can be influenced by the nature of the active methylene compound and the catalyst employed. researchgate.net For instance, lanthanum(III) chloride has been used as a mild Lewis acid catalyst for this transformation. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Active Methylene Compound | Base or Lewis Acid | Substituted Alkene |

| Aldehyde | Malononitrile | NiCu@MWCNT | Benzylidenemalononitrile derivative |

| 3,4,5-Trimethoxybenzaldehyde | Ethyl Cyanoacetate | Lanthanum(III) chloride | Substituted Alkene |

This table summarizes the general Knoevenagel condensation and provides specific examples with related compounds.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. This compound and its isomers are frequently employed as the aldehyde component in such reactions. The Biginelli reaction, a well-known MCR, involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). ijpbs.comwikipedia.orgnih.govresearchgate.net These DHPMs are a class of heterocyclic compounds with significant pharmacological activities. wikipedia.orgsci-hub.se

The mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org One proposed pathway begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to yield the final dihydropyrimidinone. sci-hub.se The use of various catalysts, including Brønsted and Lewis acids, can facilitate this reaction. wikipedia.orgnih.gov For instance, new dihydropyrimidine (B8664642) derivatives based on 2,4,6-trimethoxybenzaldehyde (B41885) have been synthesized using copper triflate as a catalyst in microwave conditions. sci-hub.se

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea | Product |

| This compound | Ethyl Acetoacetate | Urea | Dihydropyrimidinone |

| 2,3,4-Trimethoxybenzaldehyde (B140358) | Ethyl Acetoacetate | Urea | ethyl 4-methyl-2-oxo-6-(2,3,4-trimethoxyphenyl)hexahydropyrimidine-5-carboxylate |

| 2,4,6-Trimethoxybenzaldehyde | Acetylacetone | Urea | 5-acetyl-6-methyl-4-(2,4,6-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one |

This table illustrates the components of the Biginelli reaction with this compound and its isomers.

Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is a fundamental transformation in organic synthesis. nih.gov this compound can participate in reactions that lead to the formation of such bonds, often involving the aldehyde group.

For instance, the reaction of aldehydes with amines can form imines (Schiff bases), which represents a key carbon-nitrogen bond-forming step in many synthetic sequences. Furthermore, the aldehyde can be converted into oximes through reaction with hydroxylamine (B1172632) and its derivatives. An eco-friendly method for the methoximation of aromatic aldehydes, including the related 2,4,6-trimethoxybenzaldehyde, has been developed using MnCl2·4H2O as a catalyst, yielding (E)-2,4,6-trimethoxybenzaldehyde O-methyl oxime with high yield. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-heteroatom bonds. nih.govrsc.org While direct examples involving this compound are not prevalent in the provided context, the principles of reactions like the Ullmann condensation for C-O and C-N bond formation are relevant. mdpi.com These reactions typically involve the coupling of an aryl halide with an alcohol or amine in the presence of a copper catalyst. mdpi.com The electron-rich nature of the benzene (B151609) ring in this compound could influence its reactivity in related transformations.

Schiff Base Formation and Coordination Chemistry

The aldehyde functional group in this compound is a key site for transformations, most notably the formation of Schiff bases (or imines). This reaction typically involves the condensation of the aldehyde with a primary amine under various conditions. nih.govcolab.ws While specific studies detailing Schiff base formation directly from this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on its structural isomers, such as 2,4,5- and 3,4,5-trimethoxybenzaldehyde. colab.wsrasayanjournal.co.inmdpi.comjconsortium.com

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the characteristic C=N double bond of the imine. jconsortium.com These reactions can be catalyzed by acids or bases and are often carried out in solvents like ethanol. journals.co.za

Schiff bases derived from methoxy-substituted benzaldehydes are of significant interest in coordination chemistry. rasayanjournal.co.in The imine nitrogen and often another donor atom from the amine fragment can act as ligands, chelating to various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). rasayanjournal.co.in For instance, a Schiff base formed from 2,4,5-trimethoxybenzaldehyde (B179766) and S-benzyldithiocarbazate coordinates to Mn(II), Fe(II), and Co(II) ions through the azomethine nitrogen and the thione sulfur, forming stable octahedral or distorted octahedral complexes. colab.ws Similarly, complexes have been synthesized from Schiff bases of 3,4,5-trimethoxybenzaldehyde and various hydrazides, which then coordinate to a range of metal ions. rasayanjournal.co.in These metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the effects of chelation. rasayanjournal.co.in

Electrophilic Aromatic Substitution and Functionalization of the Benzene Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-donating methoxy groups. libretexts.orgcymitquimica.com These groups increase the electron density of the ring, making it more nucleophilic. libretexts.org The directing effect of the substituents determines the position of substitution. In this case, the C5 position is the most sterically accessible and electronically favorable site for electrophilic attack.

A key example of functionalizing a related precursor to generate the target molecule is the Vilsmeier-Haack reaction. The synthesis of this compound can be achieved through the formylation of 1,2,3,5-tetramethoxybenzene (B1346135). conicet.gov.ar This reaction, using reagents like phosphorus(V) oxychloride and dimethylformamide (DMF), introduces the aldehyde group onto the activated aromatic ring, yielding the final product. conicet.gov.ar A study reported obtaining this compound in 61% yield via this method. conicet.gov.ar

While specific studies on further electrophilic substitution reactions such as nitration or halogenation on the this compound ring itself are not detailed in the provided sources, the principles of EAS on highly activated benzene rings are well-established. libretexts.orgrahacollege.co.in The powerful activating and ortho-, para-directing nature of the four methoxy groups, combined with the meta-directing, deactivating nature of the aldehyde, would strongly favor substitution at the C5 position.

Demethylation and Alkyl Group Transformations

The methoxy groups of this compound can be selectively or exhaustively cleaved, a transformation of significant synthetic utility for accessing polyhydroxylated aromatic compounds. The regioselectivity of this demethylation is often influenced by the choice of reagent and the presence of the adjacent aldehyde group, which can act as a chelating director.

Treatment with Lewis acids like aluminum chloride (AlCl₃) and boron trihalides (BCl₃, BBr₃) is a common strategy for cleaving aryl methyl ethers. rsc.orgresearchgate.net A notable study demonstrated that the reaction of this compound with aluminum chloride leads to selective cleavage of the methoxy group at the C2 position, which is ortho to the carbonyl function. acs.org This selectivity is attributed to the formation of a chelate between the aluminum chloride, the carbonyl oxygen, and the oxygen of the C2-methoxy group, which facilitates the removal of the C2-methyl group. researchgate.net

Similarly, boron(III) chloride (BCl₃) has been employed for the selective demethylation of this compound. In a reported synthesis, treatment with three equivalents of BCl₃ in dichloromethane (B109758) at low temperatures resulted in the clean conversion to 2-hydroxy-3,4,6-trimethoxybenzaldehyde (B13351470) in 68% yield. conicet.gov.ar Increasing the severity of the reaction conditions by using more BCl₃ and a higher temperature led to the cleavage of a second methoxy group, yielding a dihydroxy-dimethoxybenzaldehyde. conicet.gov.ar

The following table summarizes key research findings on the demethylation of this compound.

| Reagent | Equivalents | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| AlCl₃ | N/A | N/A | N/A | N/A | 2-Hydroxy-3,4,6-trimethoxybenzaldehyde | N/A | acs.org |

| BCl₃ | 3 | Dichloromethane | -63 °C | 1 h | 2-Hydroxy-3,4,6-trimethoxybenzaldehyde | 68% | conicet.gov.ar |

| BCl₃ | 4 | Dichloromethane | Room Temp. | 20 h | Dihydroxy-dimethoxybenzaldehyde | N/A | conicet.gov.ar |

Synthesis and Structural Elucidation of Novel Derivatives from 2,3,4,6 Tetramethoxybenzaldehyde

Design and Synthesis of Chalcone (B49325) Analogues

A review of available scientific literature and patents indicates that 2,3,4,6-tetramethoxybenzaldehyde is a potential starting material for the synthesis of chalcone derivatives. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base. A patent has listed this compound among numerous substituted benzaldehydes that can be reacted with aryl methylthio acetophenones to create novel chalcone compounds. epo.org However, specific examples detailing the reaction conditions, catalysts, and yields for the synthesis of chalcones exclusively from this compound are not extensively documented in peer-reviewed literature.

Dihydropyrimidine (B8664642) and Pyrimidine (B1678525) Derivatives

The synthesis of dihydropyrimidine and pyrimidine derivatives often proceeds through multicomponent reactions like the Biginelli reaction, which involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793). While this reaction is common for various substituted benzaldehydes, specific studies detailing the use of this compound as the aldehyde component to produce dihydropyrimidine or pyrimidine derivatives could not be identified in the available research.

Fluorescent Probe Conjugates

The development of fluorescent probes often involves conjugating a fluorophore with a specific recognition moiety. Benzaldehyde derivatives can be used to create Schiff bases or other linkages to a fluorescent core. Despite this general applicability, a search of the scientific literature did not yield specific examples of fluorescent probe conjugates being synthesized directly from this compound.

Natural Product Mimics and Analogues

The structural framework of this compound makes it a viable starting material for the total synthesis of complex natural products and their analogues. Its highly oxygenated phenyl ring can be found in several biologically active molecules.

Research Findings: Synthesis of (±)-Epicolactone Intermediate

In a notable example, this compound was utilized as a key starting material in the synthesis of (±)-epicolactone, a natural product featuring a tricyclic bridgehead carbon center. nih.gov The synthesis began by converting the aldehyde into a more complex stannane (B1208499) intermediate over a two-step process, which was then used in a subsequent Stille coupling reaction. nih.gov

The initial transformation of this compound is summarized in the table below.

This successful incorporation of the 2,3,4,6-tetramethoxybenzoyl moiety into a key intermediate highlights its utility in the multi-step synthesis of complex molecular architectures that mimic natural products. nih.gov

An article focusing solely on the advanced spectroscopic and crystallographic methodologies for the characterization of this compound cannot be generated as requested.

Following a comprehensive search of scientific literature and spectral databases, detailed experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the specific compound this compound are not publicly available.

Several research articles document the synthesis and use of this compound in various chemical reactions. conicet.gov.arnih.gov These studies confirm that the compound was characterized using standard spectroscopic techniques. For instance, a 2008 study by Persoon et al. describes the synthesis of this compound and mentions the use of ¹H NMR, ¹³C NMR, and mass spectrometry for analysis, but the specific spectral data (such as chemical shifts, coupling constants, mass-to-charge ratios, or fragmentation patterns) are not reported in the publication. conicet.gov.ar Similarly, a 1979 paper by Paul and Wang, which is frequently cited in relation to this compound, focuses on its chemical reactions and provides spectral data for its derivatives, but not for this compound itself. nih.govacs.org

Without access to these primary experimental data, it is not possible to provide a thorough, informative, and scientifically accurate article with the required detailed research findings and data tables for each specified subsection. The creation of such content would require speculation or the use of predictive software, which falls outside the scope of generating a response based on established and sourced scientific facts.

Advanced Spectroscopic and Crystallographic Methodologies for 2,3,4,6 Tetramethoxybenzaldehyde Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. When 2,3,4,6-tetramethoxybenzaldehyde is exposed to UV-Vis radiation, electrons in its molecular orbitals can absorb energy and move to higher-energy anti-bonding orbitals. The specific wavelengths of light absorbed provide insight into the molecule's conjugated system.

For this compound, the primary chromophore is the substituted benzaldehyde (B42025) system. The presence of the benzene (B151609) ring, the carbonyl group (C=O) of the aldehyde, and the oxygen atoms of the methoxy (B1213986) groups with their non-bonding electrons gives rise to characteristic electronic transitions. The expected transitions would include:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. They are typically associated with the aromatic ring and the carbonyl group. These transitions are expected to be of high intensity.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atoms of the aldehyde and methoxy groups) to an anti-bonding π* orbital. These transitions are characteristically of lower intensity compared to π → π* transitions.

The substitution pattern of the four methoxy groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde. This is due to the electron-donating nature of the methoxy groups, which extends the conjugation of the system.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λ_max) Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | 250 - 320 | High ( > 10,000) |

Note: This table represents expected values based on the structure. Actual experimental data is required for confirmation.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete picture of the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained would allow for the creation of a detailed crystallographic information file (CIF), containing key parameters such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: This provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise (x, y, z) position of each atom in the unit cell.

This information confirms the molecular connectivity and reveals the conformation of the molecule, such as the orientation of the aldehyde and methoxy groups relative to the benzene ring.

Table 2: Illustrative Crystallographic Data Parameters for a Substituted Benzaldehyde

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.239 |

| b (Å) | 7.388 |

| c (Å) | 15.649 |

| β (°) | 92.33 |

| Volume (ų) | 1067.3 |

Note: This table contains example data for a related compound, 2,3,4-Trimethoxy-6-methylbenzaldehyde, to illustrate the type of information obtained. Specific data for this compound is not available.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from its molecular formula, C₁₁H₁₄O₅. A close match between the experimental and theoretical values serves to validate the empirical formula and confirm the purity of the compound.

The theoretical elemental composition is calculated based on the molecular formula and the atomic masses of the constituent elements.

Molecular Formula: C₁₁H₁₄O₅

Molar Mass: 226.23 g/mol

Theoretical %C = (11 × 12.011) / 226.23 × 100% = 58.40%

Theoretical %H = (14 × 1.008) / 226.23 × 100% = 6.24%

Theoretical %O = (5 × 15.999) / 226.23 × 100% = 35.36%

Experimental values obtained from combustion analysis are typically expected to be within ±0.4% of the theoretical values to be considered a good match.

Table 3: Elemental Analysis Data for this compound (C₁₁H₁₄O₅)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 58.40 | Data not available |

| Hydrogen (H) | 6.24 | Data not available |

This analytical technique is essential for confirming that the synthesized or isolated compound has the correct elemental composition corresponding to its proposed chemical structure.

Strategic Applications of 2,3,4,6 Tetramethoxybenzaldehyde in Complex Molecule Synthesis and Organic Transformations

Role as a Key Synthon in Multi-Step Organic Syntheses

2,3,4,6-Tetramethoxybenzaldehyde serves as a crucial intermediate and starting material in the synthesis of various complex molecules, including natural products. Its electron-rich aromatic ring and reactive aldehyde handle make it an ideal synthon for constructing larger, more intricate molecular frameworks.

One notable application is in the synthesis of polyoxygenated coumarins. In a multi-step synthesis of natural products such as artanin (B14308) and leptodactylone, this compound is employed as a key intermediate conicet.gov.ar. The process involves the initial formylation of 1,2,3,5-tetramethoxybenzene (B1346135) to yield this compound, which is then subjected to selective demethylation to produce 2-hydroxy-3,4,6-trimethoxybenzaldehyde (B13351470) conicet.gov.ar. This resulting ortho-hydroxybenzaldehyde is a direct precursor to the coumarin (B35378) scaffold, typically formed via a subsequent Wittig reaction conicet.gov.ar.

| Starting Material | Intermediate | Reagent for Demethylation | Final Product | Yield |

|---|---|---|---|---|

| 1,2,3,5-Tetramethoxybenzene | This compound | Boron(III) chloride (BCl₃) | 2-Hydroxy-3,4,6-trimethoxybenzaldehyde | 68% |

Furthermore, this aldehyde has been utilized in synthetic routes toward complex bridged tricyclic natural products. In one such synthesis, this compound was converted in two steps into a stannane (B1208499) derivative with a 78% yield nih.gov. This organostannane reagent then participated in a palladium-catalyzed Stille coupling reaction, demonstrating the aldehyde's role as a foundational block for creating highly functionalized intermediates necessary for advanced molecular construction nih.gov. The potential for nucleophilic addition to the carbonyl group is another key aspect of its utility as a synthon, providing a direct method for carbon-carbon bond formation and chain extension worktribe.com.

Catalytic Transformations Involving this compound

The chemical structure of this compound and its derivatives allows them to participate in various catalytic transformations, which are central to modern organic synthesis.

As mentioned, a derivative of this compound was effectively used in a Stille coupling reaction, a cornerstone of cross-coupling chemistry nih.gov. This reaction, which forms a carbon-carbon bond, was facilitated by a bis(triphenylphosphine)palladium(II) chloride precatalyst, highlighting the compatibility of the tetramethoxylated aromatic system with transition metal catalysis nih.gov.

| Substrate 1 | Substrate 2 | Catalyst | Reaction Type | Significance |

|---|---|---|---|---|

| Stannane derived from this compound | Vinyl bromide | Bis(triphenylphosphine)palladium(II) chloride | Stille Cross-Coupling | Formation of a key C-C bond in a complex molecule synthesis. |

Additionally, the methoxy (B1213986) groups on the benzaldehyde (B42025) ring can be selectively modified using Lewis acids, which can be considered catalytic in some contexts. The reaction of this compound with aluminum chloride (AlCl₃) has been studied, revealing selective demethylation at the C2 position, which is sterically hindered by the adjacent aldehyde and C6-methoxy group conicet.gov.arrsc.orgacs.orgresearchgate.net. This reaction demonstrates that specific methoxy groups can be targeted for cleavage, providing access to valuable hydroxylated benzaldehydes that are themselves important synthetic intermediates conicet.gov.ar. Similarly, boron(III) chloride has been used effectively for this transformation conicet.gov.ar. These selective dealkylation reactions are critical for modifying the electronic and steric properties of the molecule for subsequent synthetic steps.

Advanced Reaction Methodologies Utilizing Aldehyde Functionalization

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in this compound allows for a wide array of advanced chemical transformations.

A prime example is its role in the synthesis of coumarins, where the aldehyde functionality is paramount. After the conversion of this compound to its ortho-hydroxy derivative, the aldehyde group participates in a Wittig reaction conicet.gov.ar. This reaction converts the carbonyl C=O bond into a C=C double bond, which subsequently undergoes intramolecular cyclization to form the characteristic coumarin lactone ring. The Wittig reaction is a powerful and widely used methodology for olefination, and its successful application here underscores the utility of the aldehyde group in heterocyclic synthesis conicet.gov.ar.

The aldehyde can also be a precursor for other functional groups necessary for subsequent coupling reactions. In the synthesis leading to a Stille coupling partner, this compound was transformed into an organostannane nih.gov. While the specific steps are not detailed, such transformations typically involve the reduction of the aldehyde to a benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent reaction with an organotin reagent. This sequence showcases how the aldehyde acts as a handle that can be converted into other functionalities required for advanced catalytic cycles. The steric hindrance provided by the methoxy groups at the 2- and 6-positions can influence the stereochemical outcome of nucleophilic additions to the aldehyde, a factor that can be exploited in asymmetric synthesis worktribe.com.

Q & A

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

| Functional Group | ¹H NMR Shift (ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Aldehyde (CHO) | 10.34 (s, 1H) | ~1700 |

| Methoxy (OCH₃) | 3.84–4.02 (s, 12H) | ~2850 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.